4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
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Description
4-(ethylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
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Scientific Research Applications
Thiazole and Benzothiazole Derivatives in Medicinal Chemistry
Thiazole and benzothiazole derivatives are crucial scaffolds in medicinal chemistry due to their wide range of pharmacological properties. These compounds have been explored for their anti-cancer, antimicrobial, anti-inflammatory, and various other biological activities. For instance, benzothiazole derivatives have shown promising anti-cancer and antimicrobial properties, indicating the potential of these scaffolds in drug discovery and development processes (Bhat & Belagali, 2020). Similarly, the structural modifications of quinazolines, closely related to thiazoles, have been associated with significant optoelectronic applications, demonstrating the versatility of these compounds beyond pharmaceuticals (Lipunova et al., 2018).
Antiglaucoma Applications
Sulfonamide derivatives, which share structural similarities with the query compound through the sulfonamide linkage, have been extensively reviewed for their application in treating glaucoma, a leading cause of blindness. These derivatives act as carbonic anhydrase inhibitors, effectively reducing intraocular pressure, a key factor in glaucoma management (Masini et al., 2013).
Antidiabetic Applications
2,4-Thiazolidinediones, a class of compounds containing the thiazolidine ring, have been identified as potent inhibitors of PTP 1B, a negative regulator of insulin signaling. The inhibition of PTP 1B is a strategic approach to counteract insulin resistance associated with type 2 diabetes mellitus, indicating the therapeutic relevance of thiazolidinedione derivatives in antidiabetic drug development (Verma et al., 2019).
Properties
IUPAC Name |
4-ethylsulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-3-27(23,24)16-10-6-14(7-11-16)18(22)21-19-20-17(12-26-19)13-4-8-15(25-2)9-5-13/h4-12H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIHFBMXNGNGIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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